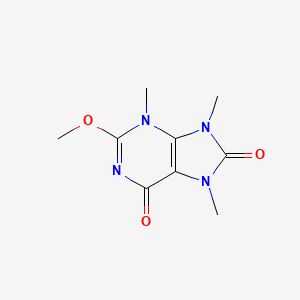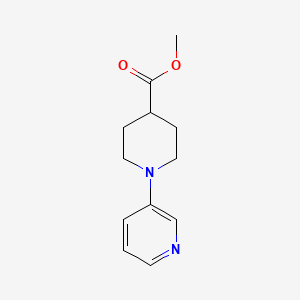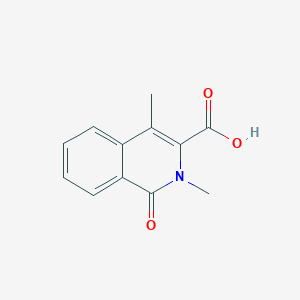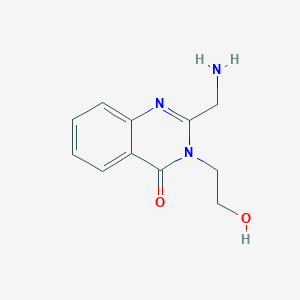
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is a chemical compound that features a fluoropyridine ring substituted with an azetidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride typically involves the formation of the azetidine ring followed by its attachment to the fluoropyridine moiety. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene component . This reaction is efficient for synthesizing functionalized azetidines.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step sequences starting from prefunctionalized materials. The aza Paternò–Büchi reaction is a key step, followed by purification and conversion to the dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced depending on the reagents used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound can be used to study the effects of fluorinated azetidines on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride involves its interaction with specific molecular targets. The fluoropyridine ring can interact with enzymes or receptors, while the azetidine ring may enhance binding affinity or selectivity. The exact pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
- 2-(Azetidin-3-yl)-3-fluoropyridine dihydrochloride
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-allylazetidin-2-one
Comparison: 2-(Azetidin-3-yl)-5-fluoropyridine dihydrochloride is unique due to the position of the fluorine atom on the pyridine ring, which can influence its reactivity and biological activity. Compared to other azetidine derivatives, this compound may offer distinct pharmacokinetic properties and metabolic stability .
Propriétés
Numéro CAS |
1260816-07-6 |
|---|---|
Formule moléculaire |
C8H11Cl2FN2 |
Poids moléculaire |
225.09 g/mol |
Nom IUPAC |
2-(azetidin-3-yl)-5-fluoropyridine;dihydrochloride |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-7-1-2-8(11-5-7)6-3-10-4-6;;/h1-2,5-6,10H,3-4H2;2*1H |
Clé InChI |
WRDFIMBQTVGGIN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=NC=C(C=C2)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B11885073.png)







